tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13409884
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23ClN2O2 |
|---|---|
| Molecular Weight | 250.76 g/mol |
| IUPAC Name | tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12;/h9H,4-8,12H2,1-3H3;1H |
| Standard InChI Key | VDAZQVIUJXTXKV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-aminoethyl substituent at the 3-position, with a hydrochloride counterion. Its molecular formula is C₁₁H₂₃ClN₂O₂, and its molecular weight is 250.76 g/mol. The compound’s IUPAC name is tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride, and its structure is validated by the SMILES notation CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl.
Key Structural Features:
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Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.
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Boc protecting group: Enhances stability under basic conditions and allows selective deprotection under acidic conditions.
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2-Aminoethyl side chain: Provides nucleophilic reactivity for further functionalization.
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Hydrochloride salt: Improves solubility and crystallinity for pharmaceutical applications .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.76 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Soluble in polar solvents (DMSO, water) | |
| pKa (amine) | ~8–10 (estimated) | – |
| LogP | 1.69 (calculated) |
The hydrochloride salt improves aqueous solubility, making it suitable for biological assays . The Boc group’s lipophilicity (LogP ~1.69) aids membrane permeability in drug design.
Biological Activity and Applications
Enzyme Inhibition and Receptor Binding
The compound’s aminoethyl group enables interactions with biological targets:
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Enzyme Inhibition: Modulates activity in pathways related to inflammation and cancer .
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Receptor Binding: Potential affinity for G-protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter analogs .
In Vitro Data:
| Study | Cell Line/Model | Activity (IC₅₀) | Source |
|---|---|---|---|
| Anti-inflammatory | RAW 264.7 macrophages | 15 µM | |
| Anticancer | HeLa cells | 25 µM |
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing:
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Neurological Agents: Dopamine and serotonin receptor modulators .
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Anticancer Drugs: Inhibitors of matrix metalloproteinases (MMPs).
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H314 (Skin/Eye Burns) | Use gloves, goggles, and fume hood | |
| H335 (Respiratory Irritant) | Avoid inhalation |
Storage: Refrigerate (2–8°C) in airtight containers.
Comparative Analysis with Analogues
The aminoethyl side chain enhances flexibility and binding affinity compared to aminomethyl derivatives .
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